molecular formula C7H12F2O2 B2551256 2,2-Difluoro-1-(oxan-4-yl)ethanol CAS No. 1536251-02-1

2,2-Difluoro-1-(oxan-4-yl)ethanol

Cat. No.: B2551256
CAS No.: 1536251-02-1
M. Wt: 166.168
InChI Key: LHSSPQTVUHXJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(oxan-4-yl)ethanol is an organic compound with the molecular formula C7H12F2O2 It is characterized by the presence of two fluorine atoms and an oxan-4-yl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanol typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl derivatives under controlled conditions. One common method includes the use of 1-chloro-2,2-difluoroethane as a starting material, which reacts with an alkali metal salt and formic acid or acetic acid to generate the corresponding 2,2-difluoroethyl ester. This ester is then subjected to transesterification under the presence of alcohol and an optional alkali to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes steps such as catalytic hydrogenation or reduction using reductive agents .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(oxan-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(oxan-4-yl)ethanone, while reduction could produce 2,2-difluoro-1-(oxan-4-yl)ethane .

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(oxan-4-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: Lacks the oxan-4-yl group, making it less complex.

    2,2-Difluoro-1-(oxan-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    2,2-Difluoro-1-(oxan-4-yl)ethane: Reduced form with no hydroxyl group.

Uniqueness

2,2-Difluoro-1-(oxan-4-yl)ethanol is unique due to the combination of its fluorinated ethanol backbone and the oxan-4-yl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSPQTVUHXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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